molecular formula C18H21N3O8S B3335148 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid CAS No. 105394-74-9

1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid

Cat. No.: B3335148
CAS No.: 105394-74-9
M. Wt: 439.4 g/mol
InChI Key: VHMWJVAFPCGUTJ-UHFFFAOYSA-N
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Description

1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid is a derivative of ethylenediamine tetraacetic acid (EDTA) modified with a benzyl isothiocyanate (-SCN) functional group. This structural adaptation enhances its utility in biochemical applications, particularly in conjugating metal ions to biomolecules (e.g., proteins, antibodies) for immunoassays, mass cytometry, and biosensing . The isothiocyanate group enables covalent bonding to primary amines (e.g., lysine residues in proteins), facilitating the preparation of stable metal-chelator-protein complexes for targeted detection of heavy metals like Cd²⁺ and Cu²⁺ . Its chelating properties are comparable to EDTA but with improved specificity and conjugation efficiency in analytical workflows .

Properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]-(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O8S/c22-15(23)7-20(8-16(24)25)6-14(21(9-17(26)27)10-18(28)29)5-12-1-3-13(4-2-12)19-11-30/h1-4,14H,5-10H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMWJVAFPCGUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313819
Record name Isothiocyanobenzyl EDTA
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105394-74-9
Record name Isothiocyanobenzyl EDTA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105394-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanobenzyl EDTA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid
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Preparation Methods

The synthesis of 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid involves dissolving the compound in anhydrous, fresh dimethyl sulfoxide (DMSO) to prepare a solution of appropriate concentration. Ultrasonic waves can be used to assist in dissolving the compound . It is important to use the solution promptly to avoid decomposition due to moisture absorption .

Chemical Reactions Analysis

1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H21N3O8S
  • CAS Number : 105394-74-9
  • Molecular Weight : 397.43 g/mol

The structure of ITCBE includes an isothiocyanate group, which is crucial for its reactivity with primary amines found in proteins and other biomolecules. This reactivity allows for the formation of stable conjugates that can be used in various analytical and therapeutic applications.

Bioconjugation Chemistry

ITCBE serves as a powerful tool in bioconjugation, enabling the attachment of various molecules to proteins. This property is particularly useful in:

  • Labeling Proteins : ITCBE can label proteins for detection and analysis in various assays, including ELISA and Western blotting.
  • Drug Delivery Systems : The compound can be conjugated with drugs, enhancing their delivery by targeting specific cells or tissues through receptor-mediated endocytosis.

Metal Ion Chelation

The chelating ability of ITCBE allows it to bind metal ions effectively, making it useful in:

  • Radiopharmaceuticals : ITCBE can be utilized to label radionuclides for imaging and therapeutic purposes in nuclear medicine.
  • Environmental Remediation : The compound can sequester heavy metals from contaminated environments, aiding in bioremediation efforts.

Diagnostic Applications

ITCBE's properties make it valuable in diagnostic applications:

  • Immunoassays : By conjugating ITCBE to antibodies, researchers can enhance the sensitivity and specificity of immunoassays.
  • Fluorescent Probes : ITCBE can be used to develop fluorescent probes for cellular imaging, allowing for real-time observation of cellular processes.

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of ITCBE as a linker for targeted drug delivery systems. The compound was conjugated with an anticancer drug, showing enhanced uptake in cancer cells compared to non-targeted delivery methods. This approach resulted in improved therapeutic efficacy while minimizing side effects on healthy tissues.

Case Study 2: Metal Chelation in Radiopharmaceuticals

Research involving ITCBE showed its effectiveness in chelating technetium-99m, a commonly used radionuclide in diagnostic imaging. The resulting radioconjugate exhibited favorable biodistribution profiles and high stability, making it a promising candidate for further development in diagnostic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chelators

The compound is compared below with EDTA, EGTA, DTPA, DOTA, and CDTA based on structural features, metal selectivity, stability, and applications.

Table 1: Key Properties of 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic Acid and Analogous Chelators

Compound Structure Key Functional Group Chelated Metals Stability & Selectivity Applications
1-(4-Isothiocyanatobenzyl)-EDTA Acyclic, EDTA derivative Benzyl isothiocyanate (-SCN) Cd²⁺, Cu²⁺, Pd isotopes High specificity for Cd²⁺ (IC₅₀: 0.2 ng/mL ); low cross-reactivity with Hg²⁺ (18.6%) Immunoassays, mass cytometry barcoding
EDTA Acyclic Four carboxylate groups Broad (Ca²⁺, Mg²⁺, Fe³⁺) Moderate selectivity; log K for Cd²⁺: ~16.5 General metal chelation, buffer systems
EGTA Acyclic, ethylene glycol Two ether linkages Ca²⁺ > Mg²⁺ High Ca²⁺/Mg²⁺ selectivity (log K: 10.97 vs. 5.2 ) Calcium-specific assays, intracellular signaling studies
DTPA Linear, triamine backbone Five carboxylate groups Lanthanides, actinides High stability for heavy metals (log K for Gd³⁺: 22.5 ) Radiocontrast agents, wastewater treatment
DOTA Macrocyclic 12-membered ring Radiometals (Ga³⁺, In³⁺) Exceptional kinetic stability (e.g., In³⁺-DOTA log K: 30 ) Radiopharmaceuticals, MRI contrast agents
CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid) Cyclohexane backbone Rigid cyclic structure Mg²⁺, Ca²⁺ Superior Mg²⁺ chelation vs. EDTA (log K: 10.6 vs. 8.7 ) NMR studies, Mg²⁺-dependent enzymatic assays

Structural and Functional Advantages

  • Conjugation Efficiency: The benzyl isothiocyanate group in 1-(4-Isothiocyanatobenzyl)-EDTA enables direct, single-step conjugation to proteins (e.g., BSA, KLH) without additional crosslinkers, unlike EDTA, which requires carbodiimide activation . This property is critical for developing sensitive immunoassays, such as the Cd²⁺-specific latex microsphere immunochromatographic assay (LOD: 0.054 ng/mL) .
  • Metal Selectivity : While EDTA binds broadly to divalent and trivalent metals, 1-(4-Isothiocyanatobenzyl)-EDTA exhibits enhanced specificity for Cd²⁺ due to steric and electronic effects from the benzyl group. Cross-reactivity with Hg²⁺-EDTA (18.6%) is significantly lower than traditional EDTA-based assays .
  • Stability in Complex Matrices : In mass cytometry, 1-(4-Isothiocyanatobenzyl)-EDTA effectively chelates palladium isotopes (e.g., ¹⁰⁶Pd) for cell barcoding, demonstrating stability comparable to macrocyclic DOTA conjugates with indium isotopes .

Limitations and Trade-offs

  • Kinetic Stability : The acyclic structure of 1-(4-Isothiocyanatobenzyl)-EDTA provides lower kinetic stability compared to macrocyclic DOTA, making it less suitable for long-term radiometal retention .
  • pH Sensitivity : Unlike BAPTA (a Ca²⁺-selective EGTA derivative), 1-(4-Isothiocyanatobenzyl)-EDTA lacks pH-buffering aromatic rings, limiting its use in intracellular Ca²⁺ imaging .

Heavy Metal Detection

  • Cd²⁺ in Food Safety: 1-(4-Isothiocyanatobenzyl)-EDTA-based immunoassays achieved a detection limit of 5 µg/L for Cd²⁺ in asparagus, outperforming EDTA and Aminobenzyl-EDTA conjugates in specificity .
  • Cu²⁺ Monitoring: Conjugates with KLH generated monoclonal antibodies for Cu²⁺ detection, showing minimal cross-reactivity with Zn²⁺ or Fe³⁺ .

Clinical and Analytical Chemistry

  • Comparative Performance : In MRI contrast agents, DOTA-Gd³⁺ complexes exhibited higher relaxivity (4.3 mM⁻¹s⁻¹) than DTPA-Gd³⁺ (3.7 mM⁻¹s⁻¹), but 1-(4-Isothiocyanatobenzyl)-EDTA’s niche remains in small-molecule tagging .

Biological Activity

1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid (ITC-BE) is a compound of interest due to its potential applications in biochemistry and medicine, particularly in targeted drug delivery and radiopharmaceuticals. This article reviews the biological activity of ITC-BE, summarizing its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21N3O8S
  • Molecular Weight : 439.44 g/mol
  • CAS Number : 105394-74-9
  • Synonyms : Isothiocyanatobenzyl-EDTA, ITC-BE

ITC-BE functions primarily as a chelating agent, binding metal ions through its ethylenediamine and tetraacetic acid moieties. The isothiocyanate group enhances its reactivity and potential for biological interactions, particularly with thiol-containing biomolecules. This property is critical for its use in radiopharmaceutical applications, where it can facilitate the delivery of radioactive isotopes to target cells.

Cellular Uptake and Cytotoxicity

Research indicates that ITC-BE exhibits selective cytotoxicity towards various cancer cell lines. The compound's ability to induce apoptosis has been demonstrated in studies involving human cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study found that ITC-BE effectively inhibited the proliferation of leukemia cells by disrupting mitochondrial function and activating caspase pathways .

Targeting Mechanisms

The isothiocyanate group in ITC-BE plays a significant role in its targeting capabilities. It can form covalent bonds with nucleophilic sites on proteins, enhancing cellular uptake through endocytosis. This mechanism has been explored in dendrimer-based delivery systems, where ITC-BE-modified dendrimers demonstrated improved targeting efficiency towards lymphocytes .

Study 1: Anticancer Efficacy

In a recent study, ITC-BE was tested on chronic lymphocytic leukemia (CLL) cells. The results indicated that treatment with ITC-BE led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased levels of active caspases in treated cells compared to controls .

Study 2: Radiopharmaceutical Applications

Another investigation focused on the use of ITC-BE as a chelator for radiolabeled isotopes. The study highlighted its effectiveness in stabilizing radiometals for targeted alpha therapy (TAT). The incorporation of ITC-BE into radiopharmaceuticals allowed for enhanced targeting of cancerous tissues while minimizing exposure to healthy cells .

Data Tables

Property Value
Molecular Weight439.44 g/mol
CAS Number105394-74-9
Chelation CapabilityHigh
Cytotoxicity (IC50)Varies by cell line
Apoptotic Pathway ActivationCaspase-dependent
Cell Line IC50 (µM)
CLL Cells12
HeLa Cells15
MCF-7 Cells20

Q & A

Q. Critical factors :

  • pH : Optimal binding occurs near neutral pH (6.5–7.5), as acidic conditions protonate carboxylate groups, reducing affinity.
  • Buffer composition : Phosphate or HEPES buffers are preferred over Tris, which may compete for metal ions .

What advanced strategies address discrepancies in reported metal-binding affinities across studies?

Advanced
Contradictions often arise from:

  • Experimental variability : Standardize buffer systems (e.g., 0.1 M KCl for ionic strength control) and temperature (25°C).
  • Interfering ions : Pre-treat solutions with Chelex® resin to remove contaminating metals.
  • Validation : Cross-reference data with independent methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .

How can the compound’s isothiocyanate group be leveraged for site-specific conjugation in protein labeling?

Q. Advanced

  • Conjugation protocols : React the isothiocyanate group with primary amines (e.g., lysine residues) at pH 8.5–9.5 for 1–2 hours.
  • Quenching : Add excess glycine to terminate reactions.
  • Validation : Confirm labeling efficiency via MALDI-TOF mass spectrometry or SDS-PAGE with metal-chelation staining .

What modifications to the ethylenediamine backbone enhance selectivity for rare-earth metal ions?

Q. Advanced

  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to the benzyl ring to increase rigidity and selectivity for lanthanides.
  • Hybrid ligands : Combine with cyclen (1,4,7,10-tetraazacyclododecane) derivatives to improve coordination for heavier metals .

How should researchers mitigate instability during long-term storage?

Q. Basic

  • Storage : Freeze at –20°C in airtight, desiccated containers to prevent hydrolysis of the isothiocyanate group.
  • Reconstitution : Prepare working solutions fresh in anhydrous solvents (e.g., DMSO) to avoid degradation .

What analytical techniques resolve ambiguities in structural isomerism?

Q. Advanced

  • Chromatography : Use chiral HPLC columns to separate enantiomers.
  • Spectroscopy : 2D NMR (e.g., NOESY) to distinguish between cis/trans configurations of the ethylenediamine backbone .

How does this compound compare to BAPTA in calcium signaling studies?

Q. Basic

Parameter 1-(4-Isothiocyanatobenzyl)-EDTA BAPTA
Ca²⁺ affinity (log K) ~10.3~6.7
pH sensitivity ModerateLow
Membrane permeability Low (requires microinjection)High (cell-permeable)
Applications Extracellular Ca²⁺ chelationIntracellular Ca²⁺ buffering

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of volatile isothiocyanate byproducts.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal .

How can computational modeling guide the design of derivatives with improved chelation kinetics?

Q. Advanced

  • Molecular dynamics (MD) : Simulate metal-ligand interactions to identify steric or electronic bottlenecks.
  • Density functional theory (DFT) : Calculate binding energies for proposed derivatives, prioritizing those with ΔG < –30 kJ/mol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid
Reactant of Route 2
1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid

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